molecular formula C13H14N2O3 B599723 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one CAS No. 156232-54-1

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one

Cat. No.: B599723
CAS No.: 156232-54-1
M. Wt: 246.266
InChI Key: ISKPNMFYPKTROP-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one is a chemical compound with the molecular formula C13H14N2O3. It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is notable for its indole core, which is a common structure in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one typically involves the reaction of cyclohexanone with an appropriate indole derivative under nitration conditions. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process. The reaction is usually carried out at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound. The use of automated systems for temperature and pH control is crucial in industrial production to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-5-nitro-3-spirocyclohexaneindol-2-one is unique due to its combination of a spirocyclohexane ring and an indole core with a nitro group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

5-nitrospiro[1H-indole-3,1'-cyclohexane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c16-12-13(6-2-1-3-7-13)10-8-9(15(17)18)4-5-11(10)14-12/h4-5,8H,1-3,6-7H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKPNMFYPKTROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3)[N+](=O)[O-])NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718671
Record name 5'-Nitrospiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156232-54-1
Record name 5'-Nitrospiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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